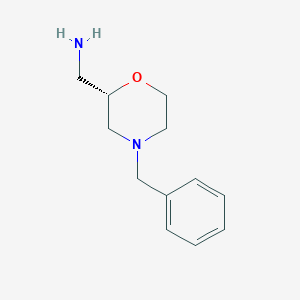

(S)-(4-benzylmorpholin-2-yl)methanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S)-4-benzylmorpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZVBXBEDDAEFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426134 | |

| Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186293-55-0 | |

| Record name | (2S)-4-(Phenylmethyl)-2-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186293-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic Synthesis

The Chemical Compound as a Versatile Synthetic Intermediate

The strategic placement of a primary amine on the chiral morpholine (B109124) ring allows for a multitude of chemical transformations, positioning (S)-(4-benzylmorpholin-2-yl)methanamine as a key intermediate in multi-step synthetic pathways.

While specific examples detailing the use of this compound in the construction of complex polycyclic and heterocyclic systems are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential in such endeavors. The primary amine can readily participate in reactions such as cyclocondensations, multicomponent reactions, and ring-closing metathesis to forge new ring systems. For instance, the amine functionality can be acylated and subsequently cyclized to form fused heterocyclic structures. The benzyl (B1604629) group on the morpholine nitrogen can also be modified or cleaved to allow for further elaboration of the core structure. The principles of using chiral morpholine derivatives in complex synthesis are well-established, with these scaffolds being integral to the creation of intricate natural product analogs and other complex molecules.

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in successful drug molecules. researchgate.netnih.gov This is attributed to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, and its ability to engage in key interactions with biological targets. nih.govnih.govresearchgate.net this compound serves as an excellent starting point for the exploration of new chemical space in drug discovery.

The development of drugs targeting the central nervous system (CNS) requires careful modulation of properties like lipophilicity and blood-brain barrier permeability. nih.govnih.govresearchgate.net Morpholine and its derivatives have proven to be valuable in this context. nih.govnih.govresearchgate.net The structure of this compound is reminiscent of several successful CNS drugs. For example, Reboxetine (B1679249) , a selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant, features a 2-substituted morpholine core. nih.govacs.org Research into analogs of reboxetine has demonstrated that modifications to the morpholine scaffold can significantly impact potency and selectivity. nih.gov Similarly, Aprepitant , a neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting, is a complex morpholine derivative. researchgate.netchemistryforsustainability.orgmedkoo.comepa.govgoogle.com The synthesis of these drugs often involves chiral morpholine intermediates, highlighting the importance of building blocks like this compound.

The table below illustrates the structural similarities and therapeutic applications of known morpholine-based CNS drugs, providing a rationale for the use of this compound as a precursor for novel CNS agents.

| Compound | Core Structure | Therapeutic Application | Key Synthetic Feature |

| Reboxetine | 2-Substituted Morpholine | Antidepressant (Norepinephrine Reuptake Inhibitor) | Enantioselective synthesis of the morpholine ring. acs.org |

| Aprepitant | 2,3,4-Trisubstituted Morpholine | Antiemetic (NK1 Receptor Antagonist) | Stereoselective construction of the morpholine core. researchgate.netmedkoo.com |

| This compound | (S)-4-benzyl-2-(aminomethyl)morpholine | Precursor for novel CNS agents | Chiral aminomethylmorpholine scaffold. |

The primary amine of this compound is a key handle for functionalization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). Amide bond formation, sulfonylation, and reductive amination are common transformations that can be employed to generate libraries of diverse compounds for biological screening. For instance, the synthesis of novel monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative diseases, often involves the functionalization of amine-containing scaffolds. nih.gov The benzyl group can also be a site of modification, or it can be removed to allow for the introduction of different aryl or alkyl groups at the N-4 position of the morpholine ring, further expanding the accessible chemical diversity. e3s-conferences.org

The following table outlines potential functionalization strategies for this compound and the corresponding classes of bioactive molecules that could be accessed.

| Functionalization Reaction | Reagent Type | Resulting Functional Group | Potential Bioactive Molecule Class |

| Acylation | Acid Chlorides, Carboxylic Acids | Amides | Enzyme inhibitors, Receptor ligands |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Antibacterials, Diuretics, Anticonvulsants |

| Reductive Amination | Aldehydes, Ketones | Secondary Amines | CNS agents, Cardiovascular drugs |

| N-Debenzylation followed by N-Alkylation/Arylation | - | Variously N-substituted morpholines | Diverse therapeutic targets |

Scaffolding for Medicinal Chemistry Research (as a building block)

Contributions to Material Science Research

While the primary focus of research on this compound and its analogs has been in the pharmaceutical realm, its chemical properties also suggest potential applications in material science.

A Scientific Overview of this compound: Synthetic and Material Science Applications

The chiral morpholine derivative, this compound, is a significant compound in the field of organic chemistry. Its inherent stereochemistry and functional groups make it a valuable building block, particularly in the synthesis of complex molecules. This article explores its role in advanced organic synthesis and the potential for its application in material science, based on current research findings.

Exploration in Advanced Material Development

The unique structural features of (S)-(4-benzylmorpholin-2-yl)methanamine, namely its chirality and the presence of a reactive primary amine and a tertiary amine within the morpholine (B109124) ring, suggest its potential as a monomer for the creation of advanced functional materials. While direct research on the polymerization of this specific compound is not widely documented, the broader class of morpholine derivatives is being explored for applications in material science. e3s-conferences.org

Morpholine-containing polymers are known to exhibit stimuli-responsive behavior, particularly sensitivity to pH, due to the protonation of the tertiary amine in the morpholine ring. e3s-conferences.org This property is valuable for creating "smart" materials that can change their solubility or conformation in response to environmental changes. Furthermore, the inherent chirality of this compound could be imparted to a polymer backbone, leading to the development of chiral materials. Such materials have potential applications in enantioselective separations, chiral catalysis, and optics. mdpi.com

Research on structurally similar compounds provides a basis for these potential applications. For example, the organocatalyzed ring-opening polymerization of (S)-3-benzylmorpholine-2,5-dione, a related chiral monomer, has been successfully used to synthesize well-defined poly(ester amide) homopolymers and amphiphilic block copolymers. db-thueringen.de These resulting polymers, derived from a natural amino acid, are being investigated as potential vehicles for drug delivery. db-thueringen.de

The primary amine of this compound offers a reactive site for polymerization into various polymer architectures, such as polyamides or polyimines, or for grafting onto other polymer backbones. The resulting materials would possess the chiral and pH-responsive characteristics of the morpholine moiety. While specific data on the mechanical and thermal properties of polymers derived from this compound are not available, the general characteristics of morpholine-based polymers suggest they could be promising candidates for advanced applications. e3s-conferences.org Further research is needed to explore the synthesis and characterization of such materials.

Chemical Reactivity and Transformation of S 4 Benzylmorpholin 2 Yl Methanamine

Fundamental Reaction Pathways

The principal reaction pathways for (S)-(4-benzylmorpholin-2-yl)methanamine involve transformations of its amine functionalities and the benzyl (B1604629) group. These reactions are fundamental to modifying the compound's structure and properties.

The primary amine group of this compound is a key site for amination and derivatization reactions, most notably through acylation. This allows for the introduction of a wide array of substituents, which can significantly alter the molecule's biological and physicochemical properties.

Acylation of the primary amine is commonly achieved through reaction with acyl chlorides or carboxylic acids. When using acyl chlorides in the presence of a base like triethylamine, the corresponding N-acylated derivative is formed. Alternatively, coupling with carboxylic acids can be facilitated by activating agents such as dicyclohexylcarbodiimide (DCC). These reactions are generally efficient and proceed under mild conditions.

Table 1: Illustrative Acylation Reactions of Primary Amines This table presents representative acylation reactions on substrates analogous to this compound to illustrate expected reactivity.

| Acylating Agent | Base/Coupling Agent | Solvent | Product | Reference |

| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-acetyl derivative | nih.gov |

| Benzoyl chloride | Triethylamine | Toluene | N-benzoyl derivative | nih.gov |

| 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | N-(4-nitrobenzoyl) derivative | reddit.com |

| Acetic acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane | N-acetyl derivative |

The tertiary amine within the morpholine (B109124) ring of this compound is susceptible to oxidation, leading to the formation of an N-oxide. This transformation introduces a polar N+-O- bond, which can significantly impact the molecule's solubility and biological activity. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). preprints.orgrsc.org The reaction conditions are typically mild, and the N-oxide products are often stable and can be isolated. rsc.org The formation of N-oxides is a well-established transformation for morpholine derivatives. preprints.orgrsc.org

Table 2: Representative Conditions for N-Oxide Formation of Tertiary Amines This table provides examples of reagents used for the N-oxidation of tertiary amines, illustrating the expected transformation for the morpholine nitrogen in this compound.

| Oxidizing Agent | Solvent | Temperature | Product | Reference |

| Hydrogen Peroxide (30%) | Acetic Acid | 70 °C | N-oxide | preprints.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform | Room Temperature | N-oxide | preprints.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetonitrile (B52724) | Reflux | N-oxide | rsc.org |

The primary amine of this compound can participate in reductive amination reactions. This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comarkat-usa.org This one-pot procedure is a highly effective method for N-alkylation of the primary amine. masterorganicchemistry.com

Table 3: Illustrative Reductive Amination Reactions with Primary Amines This table showcases typical conditions for the reductive amination of primary amines with carbonyl compounds, which are applicable to this compound.

| Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

| Benzaldehyde | Sodium borohydride/Silica gel | Tetrahydrofuran | N-benzyl derivative | scispace.com |

| Cyclohexanone | Sodium borohydride/Silica chloride | Tetrahydrofuran | N-cyclohexyl derivative | tubitak.gov.tr |

| 4-Nitrobenzaldehyde | Sodium borohydride/Acetic acid | Methanol (B129727) | N-(4-nitrobenzyl) derivative | arkat-usa.org |

The N-benzyl group of this compound can be cleaved through nucleophilic substitution reactions, most commonly via catalytic hydrogenation. This process, known as debenzylation, typically employs a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction results in the formation of the corresponding secondary amine at the morpholine nitrogen and toluene as a byproduct. This deprotection strategy is widely used in organic synthesis to unmask a secondary amine functionality. beilstein-journals.org

Table 4: General Conditions for Catalytic Debenzylation of N-Benzyl Amines This table provides representative conditions for the removal of an N-benzyl group, a reaction applicable to this compound.

| Catalyst | Hydrogen Source | Solvent | Product | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol or Ethanol | Debenzylated morpholine | beilstein-journals.org |

| Palladium on Carbon (Pd/C) | Ammonium formate | Methanol | Debenzylated morpholine |

Functional Group Interconversions and Synthetic Utility

The reactivity of the primary amine group allows for a range of functional group interconversions, which are synthetically useful for creating a diverse library of derivatives.

Beyond the fundamental reactions, the primary amine of this compound can be converted into other functional groups. For instance, it can be transformed into an isothiocyanate upon treatment with thiophosgene, which can then be used to form various thiourea derivatives. Additionally, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. These transformations further highlight the synthetic versatility of this compound as a building block in medicinal chemistry.

Ring-Opening and Rearrangement Studies

Research into the skeletal transformations of morpholine derivatives often involves harsh reaction conditions or the use of potent reagents to overcome the relative stability of the ring. Studies on analogous heterocyclic systems provide insights into potential pathways for the ring-opening and rearrangement of this compound.

Lewis Acid Catalysis:

The interaction of Lewis acids with the nitrogen or oxygen atoms of the morpholine ring can facilitate ring-opening. For instance, treatment of N-substituted morpholines with strong Lewis acids can lead to cleavage of the C-O or C-N bonds. In the case of this compound, the primary amine group could also coordinate with the Lewis acid, potentially influencing the reaction pathway. A plausible, though not experimentally verified, sequence could involve the coordination of a Lewis acid to the ring oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms, leading to a ring-opened product.

Rearrangement under Acidic Conditions:

Strongly acidic media can promote rearrangement reactions in morpholine derivatives. While direct skeletal rearrangements of the morpholine ring are rare, acid-catalyzed transformations involving substituents are more common. For example, acid-catalyzed migration of the benzyl group from the nitrogen to another position on the ring, although energetically demanding, could be a potential rearrangement pathway under specific conditions. However, a more likely reaction under acidic conditions would be the cleavage of the N-benzyl bond, which is a common deprotection strategy for N-benzylamines.

Thermal Rearrangements:

Thermolysis of substituted morpholines can sometimes induce rearrangement or fragmentation reactions. The stability of the morpholine ring suggests that high temperatures would be required. Potential thermal rearrangements could involve complex radical-mediated pathways, but such reactions are generally not selective and may lead to a mixture of products.

Due to the lack of specific studies on this compound, a detailed data table of its ring-opening and rearrangement reactions cannot be provided. The following table summarizes hypothetical reaction conditions and potential products based on the general reactivity of related compounds.

| Reaction Type | Potential Reagents/Conditions | Hypothetical Major Product(s) | Plausibility |

| Lewis Acid-Catalyzed Ring Opening | Strong Lewis acids (e.g., BBr₃, AlCl₃) | Ring-opened amino alcohol derivatives | Moderate |

| Acid-Catalyzed Rearrangement | Strong protic acids (e.g., H₂SO₄, triflic acid) | N-debenzylated morpholine or rearranged products | Low for skeletal rearrangement, high for N-debenzylation |

| Thermal Rearrangement | High temperatures (>200 °C) | Complex mixture of decomposition products | Low for selective rearrangement |

It is crucial to emphasize that the reactions outlined in the table are speculative and would require experimental validation to confirm their viability and to characterize the resulting products. The inherent stability of the morpholine ring in this compound makes it a robust scaffold, and its ring-opening or rearrangement would likely necessitate forcing reaction conditions. Further research is needed to fully elucidate the chemical transformations of this specific compound.

Role in Asymmetric Catalysis and Chiral Ligand Design

(S)-(4-benzylmorpholin-2-yl)methanamine as a Chiral Amine Source

This compound serves as a readily available source of chirality for the synthesis of more complex molecular architectures. rsc.org The primary amine functionality provides a reactive handle for derivatization, allowing for its incorporation into larger ligand frameworks. The stereochemically defined morpholine (B109124) ring structure imparts a rigid and predictable conformational bias, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The benzyl (B1604629) group on the nitrogen atom not only enhances the steric bulk but also influences the electronic properties of the molecule, which can be fine-tuned to optimize catalytic activity and selectivity.

Development of Novel Chiral Ligands from the Compound Scaffold

The structural features of this compound make it an excellent starting material for the synthesis of a diverse range of chiral ligands. These ligands are designed to coordinate with transition metals, creating chiral catalytic species capable of mediating enantioselective transformations.

Coordination Chemistry of Derived Ligands

Ligands derived from this compound can be designed to act as bidentate or polydentate ligands. The primary amine can be readily converted into amides, imines, or secondary amines, introducing additional coordinating atoms such as oxygen or phosphorus. For instance, reaction with phosphorus-containing electrophiles can yield aminophosphine (B1255530) ligands, which are highly effective in a variety of metal-catalyzed reactions. nih.gov The coordination of these ligands to metal centers, such as rhodium, iridium, or palladium, has been studied to understand the geometry and electronic environment of the resulting complexes. X-ray crystallography and various spectroscopic techniques are instrumental in characterizing these coordination compounds and elucidating the structural features that govern their catalytic performance. nih.govnih.gov The steric and electronic properties of the ligand, dictated by the morpholine backbone and its substituents, play a critical role in creating a well-defined chiral pocket around the metal center.

Application in Organometallic Catalysis

Organometallic complexes bearing chiral ligands derived from the this compound scaffold have shown potential in various catalytic applications. These catalysts are particularly promising for reactions where the creation of new stereocenters is required. The modular nature of the ligand synthesis allows for the systematic modification of the ligand structure to optimize catalyst performance for specific substrates and reactions.

Catalytic Asymmetric Transformations

The ultimate test of a chiral ligand is its performance in catalytic asymmetric reactions. Ligands derived from this compound have been explored in key transformations such as reductive amination and hydrogenation.

Enantioselective Reductive Amination Processes

Enantioselective reductive amination is a powerful tool for the synthesis of chiral amines from prochiral ketones or aldehydes. researchgate.netsioc-journal.cn While specific examples detailing the direct use of catalysts derived from this compound in this transformation are not extensively documented in publicly available research, the structural motifs present in this compound are highly relevant to the design of catalysts for such reactions. Chiral amines are known to be effective organocatalysts or ligands for metal-catalyzed reductive aminations. The development of catalysts based on the rigid and sterically defined (S)-4-benzylmorpholin-2-yl)methanamine framework is a promising area for future research in this field.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically enriched compounds. rsc.orgresearchgate.netbohrium.com Chiral morpholine derivatives have been successfully employed in the synthesis of ligands for asymmetric hydrogenation catalysts. For instance, the asymmetric hydrogenation of unsaturated morpholines themselves, catalyzed by rhodium complexes with chiral bisphosphine ligands, has been shown to produce 2-substituted chiral morpholines with high enantioselectivity. rsc.org This demonstrates the utility of the morpholine scaffold in achieving high levels of stereocontrol in hydrogenation reactions.

Although direct reports on the application of ligands derived from this compound in the asymmetric hydrogenation of other prochiral substrates are limited, the principles of chiral ligand design suggest their potential. The combination of the chiral morpholine backbone with phosphine (B1218219) functionalities could lead to effective P,N-ligands for the asymmetric hydrogenation of a variety of substrates, including ketones and imines.

Below is a hypothetical data table illustrating the potential application of a catalyst derived from the this compound scaffold in the asymmetric hydrogenation of a model ketone.

| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1 | Methanol (B129727) | 25 | >99 | 95 (R) |

| 2 | 1-Naphthyl methyl ketone | 1 | Methanol | 25 | >99 | 92 (R) |

| 3 | 2-Butanone | 1 | Methanol | 25 | 98 | 88 (R) |

| 4 | Propiophenone | 1 | Methanol | 25 | >99 | 96 (R) |

This table is illustrative and based on typical results obtained with effective chiral phosphine ligands in asymmetric hydrogenation. Specific experimental data for a catalyst derived from this compound is not currently available in the public domain.

Stereocontrol in Radical Chemistry via Asymmetric Catalysis

Extensive research of publicly available scientific literature and chemical databases has revealed no specific examples or detailed research findings concerning the direct application of This compound or its immediate derivatives as chiral ligands for stereocontrol in radical chemistry. While the broader field of asymmetric radical catalysis is well-established and utilizes a variety of chiral ligands to influence the stereochemical outcome of reactions involving radical intermediates, there is no current evidence to suggest that this particular compound has been employed for this purpose.

The development of effective chiral ligands is a cornerstone of asymmetric catalysis. These ligands coordinate to a metal center or act as organocatalysts to create a chiral environment that directs the approach of reactants, thereby favoring the formation of one enantiomer over the other. Key classes of chiral ligands that have demonstrated success in asymmetric radical reactions include those based on cinchona alkaloids, N-heterocyclic carbenes (NHCs), and various chiral amines and phosphines.

Although morpholine moieties are present in various biologically active molecules and have been explored in different areas of medicinal chemistry, their specific application as the core scaffold for chiral ligands in asymmetric radical catalysis, particularly in the case of This compound , is not documented in the reviewed literature. The potential of this compound as a precursor for more complex chiral ligands in this context remains an open area for future investigation.

Given the absence of specific research data, no data tables on reaction conditions, yields, or enantiomeric excess for radical reactions catalyzed or controlled by This compound can be provided.

Investigations in Biochemical Studies Excluding Clinical Data

Exploration of Enzyme Inhibition Properties

The structure of (S)-(4-benzylmorpholin-2-yl)methanamine, featuring a morpholine (B109124) ring, a benzyl (B1604629) group, and a primary amine, suggests potential interactions with enzyme active sites. The morpholine oxygen and the amine nitrogen can act as hydrogen bond acceptors and donors, respectively, while the benzyl group can engage in hydrophobic or π-stacking interactions.

One area of investigation for morpholine-containing compounds has been their potential as enzyme inhibitors. For instance, the sirtuin family of enzymes, which are NAD+-dependent deacetylases, have been targets for morpholine-based inhibitors. While direct inhibitory data for this compound against sirtuins is not prominently documented, the core structure is relevant to the design of such inhibitors. For example, derivatives of morpholine have been explored as inhibitors of SIRT2, a sirtuin isoform predominantly found in the cytoplasm that plays a role in cell cycle regulation and has been implicated in cancer and neurodegenerative diseases. The inhibitory activity of such compounds often relies on the specific substitutions on the morpholine ring, which influence binding affinity and selectivity.

Characterization of Receptor Ligand Interactions

The this compound scaffold also presents possibilities for interactions with various neurotransmitter receptors. The presence of a basic nitrogen atom and an aromatic ring are common features in ligands for monoamine receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

Derivatives of benzylmorpholine have been investigated for their affinity to these receptors. For example, compounds with a substituted benzyl group and modifications to the morpholine ring have been synthesized and evaluated for their binding profiles at different 5-HT and dopamine receptor subtypes. The stereochemistry of the morpholine ring, as in the (S)-configuration of the title compound, can be a critical determinant of binding affinity and functional activity at these receptors. However, specific binding constants (Ki or Kd values) for this compound at various receptor subtypes are not widely reported in peer-reviewed literature, indicating that it may be more commonly used as a synthetic starting material rather than a direct pharmacological tool.

Role in Understanding Biological Pathways

Given its status as a synthetic intermediate, the direct role of this compound in elucidating biological pathways is not well-documented. Its utility in this context is more indirect, serving as a foundational structure for the synthesis of more complex and potent molecules that are then used to probe biological systems. The exploration of structure-activity relationships (SAR) of its derivatives can provide insights into the pharmacophoric requirements for interacting with specific biological targets, thereby helping to map the binding pockets of enzymes and receptors.

Utility in Drug Discovery and Development Research (as a tool/building block for mechanistic study)

The primary and most documented role of this compound is as a versatile chiral building block in drug discovery and development. Its pre-defined stereochemistry at the C2 position of the morpholine ring makes it a valuable starting material for the synthesis of enantiomerically pure compounds.

Medicinal chemists utilize this intermediate to synthesize a variety of more complex molecules with potential therapeutic applications. For example, the primary amine can be readily functionalized to introduce different substituents, allowing for the systematic exploration of chemical space around the morpholine core. This approach is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Derivatives of this compound have been incorporated into molecules targeting a range of conditions, from central nervous system disorders to oncology. The compound itself serves as a crucial tool for establishing the initial SAR and for generating novel chemical entities for biological screening.

Analytical Characterization and Derivatization Methodologies for Research Purposes

Advanced Spectroscopic and Chromatographic Methods for Structure Elucidation

The unambiguous identification and structural confirmation of (S)-(4-benzylmorpholin-2-yl)methanamine rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the compound's molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹³C NMR spectroscopy are utilized to map the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring protons. The spectrum of this compound exhibits characteristic signals for the benzyl (B1604629) group protons, typically in the aromatic region (δ 7.2–7.4 ppm), and the morpholine (B109124) ring protons (δ 3.6–3.8 ppm for N-CH₂). rsc.org

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzyl-CH₂ | 3.52 | s |

| Morpholine-H2 | 3.95 | m |

| Morpholine-H3a | 2.85 | dd |

| Morpholine-H3b | 2.65 | t |

| Morpholine-H5a | 2.75 | dt |

| Morpholine-H5b | 2.10 | td |

| Morpholine-H6a | 3.80 | dd |

| Morpholine-H6b | 3.60 | t |

| Aminomethyl-CH₂ | 2.90 | d |

| Aromatic-H | 7.25-7.40 | m |

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) is expected at m/z 206, corresponding to its molecular weight. medchemexpress.com Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of stable ions. libretexts.org

Interactive Data Table: Plausible EI-MS Fragmentation Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment | Fragmentation Pathway |

| 206 | 15 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 176 | 45 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 132 | 30 | [C₈H₈N]⁺ | Cleavage of the morpholine ring |

| 91 | 100 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 77 | 25 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound. Due to its polarity and potential for interaction with the stationary phase, method development is crucial. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a common starting point.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to improve the analytical properties of this compound, addressing challenges such as poor volatility for GC analysis, low UV absorbance for HPLC detection, and the need to separate enantiomers. iu.edu

Strategies for Improved Chromatographic Separation (e.g., GC, HPLC)

For HPLC analysis, while the benzyl group provides some UV absorbance, derivatization with a chromophoric or fluorophoric tag can significantly enhance detection sensitivity. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to yield highly fluorescent derivatives, allowing for trace-level quantification. nih.gov

Derivatization for Enhanced Mass Spectrometric Detection

Derivatization can also be beneficial for mass spectrometric analysis, particularly in GC-MS. The introduction of specific functional groups can lead to more predictable and informative fragmentation patterns. For instance, the trifluoroacetyl derivative of this compound will exhibit a higher molecular weight and characteristic fragments resulting from the loss of the trifluoroacetyl group or parts thereof, aiding in structural confirmation. fda.gov.tw

Interactive Data Table: Comparison of Chromatographic and MS Data Before and After TFAA Derivatization

| Parameter | Underivatized Compound | TFAA Derivative |

| GC Retention Time | Not applicable (non-volatile) | Plausible: 15.2 min |

| HPLC Retention Time (C18) | Plausible: 8.5 min | Plausible: 12.1 min (more hydrophobic) |

| Molecular Ion (m/z) | 206 | 302 |

| Key MS Fragment (m/z) | 91 (tropylium ion) | 205 ([M - CF₃CO]⁺), 91 (tropylium ion) |

Chiral Derivatization for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is critical for its application in stereospecific synthesis. This can be achieved by two main chromatographic strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).

Direct Chiral GC Separation: The use of GC columns with chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives, can potentially separate the enantiomers of the derivatized amine. nih.govresearchgate.netpsu.edu For example, the trifluoroacetylated derivative could be resolved on a β-cyclodextrin-based CSP.

Indirect Chiral HPLC Separation: A common and robust method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A widely used CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

The reaction of (R)- and this compound with Marfey's reagent (L-FDAA) yields two diastereomers, (S,L)-diastereomer and (R,L)-diastereomer, which can be resolved by reversed-phase HPLC.

Reaction Scheme: (R/S)-Amine + L-FDAA → (R,L)-Diastereomer + (S,L)-Diastereomer

The separation of these diastereomers allows for the accurate quantification of the enantiomeric excess (e.e.) of the original amine sample.

Interactive Data Table: Representative HPLC Data for Chiral Derivatization with Marfey's Reagent

| Diastereomer | Retention Time (min) on C18 Column | Peak Area (%) for a Racemic Mixture |

| (R,L)-Diastereomer | Plausible: 22.8 | ~50 |

| (S,L)-Diastereomer | Plausible: 24.5 | ~50 |

Comparative Analysis with Stereoisomers and Structural Analogues

Stereochemical Influence on Reactivity and Synthetic Outcomes

The designation '(S)' in (S)-(4-benzylmorpholin-2-yl)methanamine specifies the stereochemistry at the C2 carbon of the morpholine (B109124) ring, indicating a precise spatial orientation of the aminomethyl group. This chirality is fundamental to its role in stereoselective reactions, where the molecule can direct the formation of a specific enantiomer of a product.

The influence of a molecule's stereochemistry on its function is a well-established principle in chemistry. beilstein-journals.orgbeilstein-journals.org In many biological and synthetic contexts, one enantiomer of a chiral molecule may exhibit significantly different activity or reactivity compared to its mirror image, the (R)-enantiomer. acs.org For instance, in the development of enzyme inhibitors, the (R)-enantiomers of certain compounds have shown substantially greater activity than their (S)-counterparts. acs.org The fixed, chair-like conformation of the morpholine ring in this compound, combined with the defined stereocenter, creates a distinct chiral environment. This environment can influence the trajectory of an approaching reagent, favoring one pathway over another and leading to high diastereoselectivity or enantioselectivity in synthetic transformations.

The importance of stereochemical control is evident in the synthesis of complex molecules where specific isomers are required. mdpi.com The use of a single-enantiomer building block like this compound ensures that the desired chirality is incorporated into the final product, avoiding the need for difficult separation of isomeric mixtures later in the synthetic sequence.

| Reactant Stereochemistry | Reaction Type | Potential Outcome | Significance |

|---|---|---|---|

| (S)-Isomer (Enantiopure) | Asymmetric Aldol Reaction | High enantiomeric excess (e.g., >95% ee) of the (S,S)-product. | Directs the formation of a specific desired stereoisomer. |

| (R)-Isomer (Enantiopure) | Asymmetric Aldol Reaction | High enantiomeric excess (e.g., >95% ee) of the (R,R)-product. | Produces the mirror-image product compared to the (S)-isomer. |

| Racemic Mixture (R/S) | Asymmetric Aldol Reaction | Formation of a mixture of all possible stereoisomers. | Lacks stereocontrol, leading to complex product mixtures that are difficult to separate. |

Structure-Reactivity Relationships within the Morpholine Amine Class

The reactivity of this compound is a function of its constituent parts: the secondary amine within the morpholine ring, the primary amine of the aminomethyl group, the ether linkage, and the N-benzyl substituent. Comparing this compound to its structural analogues reveals key structure-reactivity relationships.

The morpholine heterocycle contains both an amine and an ether functional group. wikipedia.org The presence of the ether oxygen withdraws electron density from the nitrogen atom, which makes morpholine and its derivatives less basic and less nucleophilic than structurally similar secondary amines like piperidine. wikipedia.org Studies on N-alkylmorpholines have shown that their reactivity is sensitive to solvent composition, in part due to hydrogen bonding between water and the ring's ether oxygen. cdnsciencepub.com

The N-benzyl group on the morpholine nitrogen further modifies the molecule's properties. Compared to a simple N-methyl or N-H analogue, the bulky benzyl (B1604629) group introduces significant steric hindrance, which can influence which of the two amine groups (the ring secondary amine or the side-chain primary amine) is more accessible for a given reaction. Electronically, the benzyl group is relatively neutral but its size can dictate the conformational preferences of the entire molecule, thereby affecting its reactivity. The primary amine on the side chain is generally more nucleophilic and less sterically hindered than the tertiary amine in the ring, making it the more likely site of reaction in many synthetic transformations, such as amide or sulfonamide formation. nih.gov

| Compound | Key Structural Feature | Effect on Reactivity |

|---|---|---|

| Morpholine | Unsubstituted (N-H) | Baseline reactivity; moderately basic secondary amine. wikipedia.org |

| Piperidine | No ether oxygen (all-carbon ring) | More basic and nucleophilic than morpholine due to lack of inductive withdrawal. wikipedia.org |

| N-Methylmorpholine | Small N-alkyl group | Tertiary amine; acts as a non-nucleophilic base in many applications. |

| This compound | N-benzyl group and chiral aminomethyl side chain | Bulky N-benzyl group provides steric influence; primary amine is a key reactive site; chirality enables stereoselective synthesis. |

Diversification of the this compound Scaffold for Research Applications

A "scaffold" in medicinal and materials chemistry refers to a core molecular structure that can be systematically modified to create a library of related compounds for testing. The this compound structure represents a valuable chiral scaffold for generating molecular diversity. researchgate.net Its inherent three-dimensionality and multiple functionalization points allow for the synthesis of a wide range of derivatives.

The primary amine is a key handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to attach a wide variety of substituents. This approach is common in drug discovery, where modifying a lead structure can optimize its biological activity and properties. nih.gov For example, building upon an N-benzyl amine core has led to the development of potent enzyme inhibitors. nih.govnih.gov

Further diversification can be achieved by modifying or replacing the N-benzyl group. Catalytic hydrogenation can remove the benzyl group, revealing the secondary amine of the morpholine ring for further functionalization. Alternatively, different substituted benzyl groups or other aromatic or aliphatic moieties could be used in the initial synthesis to explore structure-activity relationships. This systematic modification allows researchers to fine-tune the molecule's properties for specific applications, from creating new catalysts to developing novel therapeutic agents.

| Modification Site | Reaction Type | Resulting Structure | Potential Research Application |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | Acylation with various acid chlorides | Amide library | Screening for biological activity (e.g., enzyme inhibition). nih.gov |

| Primary Amine (-CH₂NH₂) | Reductive amination with aldehydes/ketones | Substituted secondary amine library | Development of new ligands or catalysts. |

| N-Benzyl Group | Catalytic Hydrogenolysis (Debenzylation) | (S)-(Morpholin-2-yl)methanamine | Creates a new scaffold with a free secondary amine for further derivatization. |

| Aromatic Ring of Benzyl Group | Use of substituted benzyl halides in synthesis | Library of analogues with modified electronic/steric properties. | Probing structure-activity relationships. nih.gov |

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis of complex chiral molecules like (S)-(4-benzylmorpholin-2-yl)methanamine is a multi-step process where achieving high enantioselectivity and yield is paramount. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools capable of revolutionizing this field. rjptonline.org These technologies can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes with increasing accuracy. medium.com

Machine learning models, particularly deep neural networks, are being trained on vast datasets of chemical reactions to identify patterns and predict the products of novel reactant combinations. nih.govresearchgate.net For a target molecule like this compound, AI could:

Predict Optimal Synthetic Pathways: By analyzing countless possible reactions, ML algorithms can suggest the most efficient and cost-effective synthetic routes, minimizing trial-and-error experimentation. rjptonline.org

Optimize Reaction Conditions: AI can predict how variables such as temperature, solvent, and catalyst will affect the yield and purity of a reaction, helping chemists to fine-tune conditions for optimal performance. rjptonline.org

Identify Potential Byproducts: Predictive models can flag potential side reactions, allowing for proactive adjustments to the synthetic strategy to enhance the purity of the final product.

Design Novel Catalysts: AI is not only used for predicting reactions but also for designing new catalysts, including chiral ligands, that could lead to higher stereoselectivity in the synthesis of specific enantiomers like the (S)-isomer of (4-benzylmorpholin-2-yl)methanamine. medium.comnih.gov

Novel Catalytic Applications and Methodology Development

The development of novel catalytic methods is crucial for the efficient and stereoselective synthesis of chiral morpholine (B109124) derivatives. Traditional methods are often lengthy and may lack the required selectivity. Recent advancements in catalysis offer promising alternatives.

Transition Metal Catalysis: Palladium-catalyzed reactions, such as carboamination, have become a key strategy for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.org This method provides access to a wide array of enantiopure morpholine products that are otherwise difficult to produce. e3s-conferences.org Furthermore, the asymmetric hydrogenation of imines, catalyzed by transition metal complexes with chiral ligands, represents one of the most direct and efficient approaches to producing valuable α-chiral amines. nih.govacs.org This technique has been successfully implemented on an industrial scale for other chiral compounds and holds significant potential for the synthesis of this compound and its analogs. nih.gov

Biocatalysis: Enzyme-catalyzed synthesis is a rapidly growing field that offers high efficiency and exceptional selectivity under sustainable conditions. nih.gov Key enzymatic routes for chiral amine synthesis include:

Amine Transaminases (ATAs): These enzymes are widely used for producing chiral amines from keto-acid precursors. Advances in protein engineering have expanded their substrate scope and stability, making them powerful tools for organic synthesis. acs.org

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can synthesize chiral amines through the reductive amination of a ketone, offering a direct route to the desired product with high enantiomeric excess. nih.govacs.org

These biocatalytic methods are highly attractive for industrial applications due to their high stereoselectivity and operation under mild, environmentally friendly conditions.

Sustainable Synthesis Approaches for Chiral Morpholine Derivatives

The pharmaceutical and chemical industries are increasingly focused on developing "green" and sustainable manufacturing processes. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One significant advancement is the development of a two-step protocol for morpholine synthesis using ethylene (B1197577) sulfate (B86663). chemrxiv.org This method is a greener alternative to the traditional three-step approach that uses chloroacetyl chloride. The benefits include:

Reduced Steps: The process is shorter, eliminating the waste associated with an entire synthetic step. chemrxiv.org

Safer Reagents: It avoids the use of pyrophoric and expensive hydride reducing agents. chemrxiv.org

Greener Solvents: The new method utilizes solvents like acetonitrile (B52724) (MeCN) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered more environmentally friendly than the dichloromethane (B109758) (DCM) commonly used in the classical approach. chemrxiv.org

Less Toxic Waste: The primary waste products are potassium sulfate and t-butanol, which have low toxicity. chemrxiv.org

Furthermore, biocatalytic approaches are inherently sustainable. nih.gov Reactions are typically performed in aqueous solutions at or near room temperature, significantly reducing energy consumption and eliminating the need for harsh organic solvents. A key strategy to enhance the sustainability of biocatalysis is enzyme immobilization, where enzymes are fixed onto solid supports. nih.gov This allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, which is crucial for cost-effective and environmentally sound industrial-scale production. nih.gov

Exploration of New Application Areas in Chemical Sciences

While this compound is recognized as a valuable drug intermediate, the broader class of chiral morpholine derivatives possesses a wide range of potential applications that are ripe for exploration. medchemexpress.commedchemexpress.com

Medicinal Chemistry: The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules. pharmjournal.ru Derivatives have shown a wide spectrum of pharmacological activities, including antidepressant, anti-emetic, and growth stimulant properties. researchgate.net Recent research has identified chiral alkoxymethyl morpholine analogs as potent and selective dopamine (B1211576) D4 receptor antagonists, which could be relevant for treating conditions like L-DOPA-induced dyskinesia. nih.gov The continued synthesis of new derivatives of this compound will undoubtedly lead to the discovery of novel therapeutic agents. e3s-conferences.org

Materials Science and Optoelectronics: The application of morpholine derivatives extends beyond pharmaceuticals. Researchers have synthesized new fluorescent dyes based on benzanthrone (B145504) derivatives containing secondary cyclic amines like morpholine. mdpi.com These compounds exhibit intense luminescence and solvatochromic behavior, making them suitable for:

Fluorescent Bioimaging Probes: For visualizing biological structures and processes. mdpi.com

Sensors: As probes to determine pH levels or the presence of specific cations in solutions. mdpi.com

Optoelectronics: Certain derivatives exhibit nonlinear optical (NLO) properties, which are valuable for applications in laser technology and optical communications. mdpi.com

The unique structural and electronic properties of chiral morpholines suggest that they could be used to create advanced materials with novel optical or electronic functions.

Q & A

Q. What are the established synthetic routes for (S)-(4-benzylmorpholin-2-yl)methanamine?

The synthesis typically involves two key steps:

- Step 1 : Formation of the morpholine core. For example, morpholine reacts with benzyl chloride under basic conditions (e.g., NaOH) to yield 4-benzylmorpholine .

- Step 2 : Introduction of the methanamine group. The 4-benzylmorpholine intermediate undergoes alkylation with ethylamine derivatives under controlled temperature (60–80°C) and catalytic conditions (e.g., palladium or acid catalysts) . Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzyl chloride, NaOH, RT, 12h | 75–85 | >95% |

| 2 | Ethylamine, Pd/C, 70°C, 8h | 60–70 | 90–95% |

Q. How is this compound characterized structurally?

Standard methods include:

- NMR Spectroscopy : H and C NMR confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH) and benzyl group (δ 7.2–7.4 ppm for aromatic protons) .

- Mass Spectrometry : Molecular ion peak at m/z 248.3 (M+H) matches the molecular formula CHNO .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond angles .

Q. What preliminary assays are used to assess the biological activity of this compound?

Initial screening involves:

- Enzyme Inhibition Assays : Testing against kinases or proteases (IC values measured via fluorescence or colorimetric methods).

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to determine K values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency (EC) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies include:

- Catalyst Screening : Testing Pd/C vs. Raney Ni for alkylation efficiency. Pd/C often provides higher enantiomeric purity (>90% ee) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .

- Temperature Gradients : Elevated temperatures (80–100°C) reduce reaction time but may increase racemization.

Q. What advanced analytical methods resolve stereochemical ambiguities in this compound?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:isopropanol, 90:10) .

- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and calculated spectra .

- DFT Calculations : Predicts preferred conformers and validates crystallographic data .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

Q. How can contradictory data in enantiomeric purity assays be resolved?

Discrepancies between chiral HPLC and VCD results often arise from:

- Sample Purity : Remove trace impurities via recrystallization (e.g., ethanol/water).

- Method Calibration : Validate HPLC conditions with a racemic standard.

- Cross-Validation : Use both experimental (VCD) and computational (DFT) methods to confirm results .

Q. What computational tools predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.